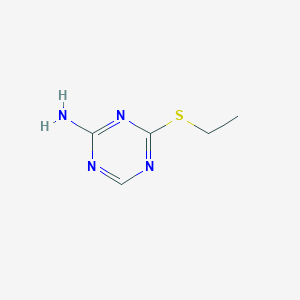

4-(Ethylthio)-1,3,5-triazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBKNGJOMAVMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649300 | |

| Record name | 4-(Ethylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030520-58-1 | |

| Record name | 4-(Ethylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(ethylthio)-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(ethylthio)-1,3,5-triazin-2-amine, a key heterocyclic compound. The synthesis is predicated on the sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) of cyanuric chloride. This document offers a detailed exposition of the underlying reaction mechanisms, step-by-step experimental protocols, and the critical process parameters that ensure high yield and purity of the target compound. It is intended for researchers, chemists, and professionals engaged in drug discovery and development, as well as agrochemical synthesis, where substituted s-triazines are of significant interest.

Introduction and Strategic Overview

The 1,3,5-triazine scaffold is a cornerstone in the development of a wide array of biologically active molecules, including herbicides, dyes, and pharmaceutical agents.[1][2] The unique electronic properties of the triazine ring, coupled with the ability to introduce diverse functionalities at the 2, 4, and 6 positions, make it a privileged structure in medicinal and materials chemistry. This compound is an asymmetrically substituted triazine derivative with potential applications stemming from its combination of an amino group and an alkylthio substituent.

The most robust and industrially scalable approach to asymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3] The three chlorine atoms exhibit differential reactivity, which can be exploited by carefully controlling the reaction temperature. Generally, the first substitution occurs at low temperatures (0-5 °C), the second at room temperature or with gentle heating (30-50 °C), and the third requires more forcing conditions (≥80 °C).[3]

This guide details a two-step synthesis commencing with the reaction of cyanuric chloride with ammonia to yield the intermediate, 2-amino-4,6-dichloro-1,3,5-triazine. This intermediate is then reacted with sodium ethanethiolate to afford the desired this compound. The selection of this reaction sequence is critical for achieving the desired substitution pattern.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring

The synthesis of this compound from cyanuric chloride is a classic example of nucleophilic aromatic substitution (SNAr). The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency significantly activates the carbon atoms of the ring towards nucleophilic attack, making the chlorine atoms excellent leaving groups.

The reaction proceeds through a stepwise addition-elimination mechanism. In each step, a nucleophile attacks a carbon atom bearing a chlorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the nitrogen atoms of the triazine ring. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the triazine ring and resulting in the substituted product.

The key to the selective synthesis of asymmetrically substituted triazines lies in the deactivating effect of the newly introduced substituent on the remaining chlorine atoms. The introduction of an electron-donating group, such as an amino group, reduces the electrophilicity of the triazine ring, making subsequent substitutions more difficult and requiring higher temperatures. This principle allows for the controlled, stepwise introduction of different nucleophiles.

Detailed Synthetic Protocols

The synthesis of this compound is performed in two sequential steps, with isolation of the intermediate product, 2-amino-4,6-dichloro-1,3,5-triazine.

Step 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

This initial step involves the monosubstitution of cyanuric chloride with ammonia at a low temperature to favor the formation of the monoamino-dichloro-s-triazine.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Aqueous ammonia (28-30%)

-

Acetone or Tetrahydrofuran (THF)

-

Sodium carbonate (Na₂CO₃)

-

Crushed ice and water

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 equivalent) in acetone or THF.

-

Cool the stirred solution to 0-5 °C using an ice-salt bath.

-

Slowly add aqueous ammonia (1.0-1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. The addition of ammonia will result in the formation of a white precipitate of ammonium chloride.

-

To neutralize the hydrochloric acid formed during the reaction, a solution of sodium carbonate (0.5 equivalents) in water can be added portion-wise, maintaining the pH of the reaction mixture between 5 and 7.

-

After the complete addition of ammonia, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride is completely consumed.

-

Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Filter the white solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine.

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. The first chlorine atom of cyanuric chloride is highly reactive and will be substituted at this low temperature. Maintaining this temperature prevents the second substitution from occurring to any significant extent, thus ensuring high selectivity for the monosubstituted product.[3]

-

Solvent: Acetone or THF are used as they are good solvents for cyanuric chloride and are miscible with water, which is the solvent for the ammonia and the base.

-

pH Control: The reaction generates hydrochloric acid, which can protonate the amino group of the product and unreacted ammonia, deactivating them as nucleophiles. The addition of a base like sodium carbonate neutralizes the acid, ensuring the reaction proceeds to completion.

Step 2: Synthesis of this compound

In this step, the intermediate 2-amino-4,6-dichloro-1,3,5-triazine is reacted with sodium ethanethiolate to replace one of the remaining chlorine atoms with the ethylthio group.

Materials:

-

2-amino-4,6-dichloro-1,3,5-triazine

-

Ethyl mercaptan (ethanethiol)

-

Sodium hydroxide (NaOH)

-

Acetone or Dioxane

-

Water

Protocol:

-

Prepare a solution of sodium ethanethiolate by cautiously adding ethyl mercaptan (1.0 equivalent) to a stirred solution of sodium hydroxide (1.0 equivalent) in water at 0-5 °C.

-

In a separate flask, dissolve 2-amino-4,6-dichloro-1,3,5-triazine (1.0 equivalent) in acetone or dioxane.

-

Slowly add the freshly prepared sodium ethanethiolate solution to the solution of the dichlorotriazine intermediate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting dichlorotriazine is consumed.

-

Cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

Causality of Experimental Choices:

-

Elevated Temperature (40-50 °C): The remaining chlorine atoms on the 2-amino-4,6-dichloro-1,3,5-triazine are less reactive than the first chlorine of cyanuric chloride due to the electron-donating effect of the amino group. Therefore, a higher temperature is required to facilitate the second nucleophilic substitution.

-

Preparation of Sodium Ethanethiolate: Ethyl mercaptan is a volatile and odorous liquid. Converting it to the sodium salt in situ not only makes it less volatile but also increases its nucleophilicity, promoting a more efficient reaction.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or by-products.

Quantitative Data and Workflow Summary

The following table summarizes the key parameters and expected outcomes for the synthesis of this compound. The yields are estimated based on similar reactions reported in the literature.

| Step | Reaction | Temperature (°C) | Time (h) | Solvent | Base | Expected Yield |

| 1 | Cyanuric chloride + NH₃ | 0 - 5 | 1 - 2 | Acetone/Water | Na₂CO₃ | > 90% |

| 2 | 2-amino-4,6-dichloro-1,3,5-triazine + NaSEt | 40 - 50 | 2 - 4 | Acetone/Water | - | 80 - 90% |

digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes start [label="Cyanuric Chloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Amination\n+ aq. NH₃\n0-5 °C, 1-2 h\nAcetone/Water, Na₂CO₃"]; intermediate [label="2-amino-4,6-dichloro-\n1,3,5-triazine", fillcolor="#FBBC05"]; step2 [label="Step 2: Thioetherification\n+ NaSEt (from EtSH + NaOH)\n40-50 °C, 2-4 h\nAcetone/Water"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization)"]; // Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; product -> purification;

}

Conclusion

The synthesis of this compound can be achieved efficiently and selectively through a two-step sequential nucleophilic aromatic substitution of cyanuric chloride. The cornerstone of this synthetic strategy is the precise control of reaction temperature to exploit the differential reactivity of the three chlorine atoms on the triazine ring. By following the detailed protocols outlined in this guide, researchers can reliably prepare this valuable heterocyclic compound in high yield and purity. The principles and methodologies described herein are broadly applicable to the synthesis of a wide range of other asymmetrically substituted 1,3,5-triazine derivatives, highlighting the versatility of cyanuric chloride as a building block in modern organic synthesis.

References

-

Thurston, J. T., Dudley, J. R., Kaiser, D. W., Hechenbleikner, I., Schaefer, F. C., & Holm-Hansen, D. (1951). Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of the American Chemical Society, 73(7), 2981–2983. [Link]

- Smolin, E. M., & Rapoport, L. (1959).

- Wiesner, J., Kříž, Z., & Kuthan, J. (1989). The chemistry of 1,3,5-triazines. Chemical Reviews, 89(5), 1087-1109.

-

Menéndez, C., Rodríguez, H., & Suárez, M. (2013). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Current Green Chemistry, 1(1), 53-69. [Link]

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

-

Sharma, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 523. [Link]

-

PrepChem (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. [Link]

-

Simanek, E. E., et al. (2004). 1,3,5-[tris-piperazine]-triazine. Organic Syntheses, 81, 214. [Link]

Sources

An In-depth Technical Guide to 4-(ethylthio)-1,3,5-triazin-2-amine: Synthesis, Properties, and Drug Discovery Potential

This technical guide provides a comprehensive overview of 4-(ethylthio)-1,3,5-triazin-2-amine, a member of the versatile s-triazine family of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this molecule. While specific experimental data for this particular analog is limited in publicly accessible literature, this guide synthesizes established principles of triazine chemistry, data from closely related compounds, and proven experimental methodologies to provide a robust framework for its study and utilization.

Introduction to the 2-Amino-1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The key to the s-triazine's utility lies in the sequential and regioselective substitution of the chlorine atoms in its readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This allows for the controlled introduction of various functional groups, enabling the fine-tuning of a molecule's physicochemical and biological properties.[5] The presence of an amino group at the C2 position, in particular, is a common feature in many bioactive triazine derivatives.

This guide focuses on a specific analog, this compound, which incorporates an ethylthio group. The introduction of a sulfur-based substituent can significantly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1030520-58-1 | N/A |

| Molecular Formula | C₅H₈N₄S | N/A |

| Molecular Weight | 156.21 g/mol | N/A |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted) | N/A |

| pKa | Not reported | N/A |

Synthesis and Purification

While a specific, peer-reviewed synthesis of this compound has not been detailed in the available literature, a plausible and efficient synthetic route can be designed based on the well-established reactivity of cyanuric chloride. The proposed synthesis involves a two-step sequential nucleophilic substitution.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

The first step involves the mono-amination of cyanuric chloride. The rationale behind using a low temperature is to control the reactivity of cyanuric chloride and favor monosubstitution.[5]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of ammonia (1 equivalent), either as aqueous ammonium hydroxide or by bubbling ammonia gas through the solution, while vigorously stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will likely contain a precipitate of the product and ammonium chloride.

-

Filter the mixture and wash the solid with cold water to remove the ammonium chloride.

-

Dry the resulting white solid, 2-amino-4,6-dichloro-1,3,5-triazine, under vacuum.[6]

Step 2: Synthesis of this compound

The second step is the nucleophilic substitution of one of the remaining chlorine atoms with an ethylthio group. The use of sodium ethanethiolate provides a potent sulfur nucleophile. The reaction temperature is raised to room temperature to facilitate the substitution of the less reactive second chlorine atom.[5]

Experimental Protocol:

-

Prepare a solution of sodium ethanethiolate by reacting ethanethiol (1 equivalent) with sodium hydroxide or sodium methoxide in a suitable solvent like ethanol or THF.

-

Suspend 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) in the chosen solvent.

-

Slowly add the sodium ethanethiolate solution to the suspension at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Singlet | 1H | C-H of the triazine ring |

| ~5.5-6.5 | Broad Singlet | 2H | -NH₂ |

| ~3.0 | Quartet | 2H | -S-CH₂-CH₃ |

| ~1.4 | Triplet | 3H | -S-CH₂-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide further confirmation of the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C-S on the triazine ring |

| ~165-170 | C-NH₂ on the triazine ring |

| ~160-165 | C-H on the triazine ring |

| ~25-30 | -S-CH₂- |

| ~13-16 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of amino-substituted triazines typically shows characteristic absorption bands.[7]

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3400 | N-H stretching of the amino group |

| ~1640 | N-H bending of the amino group |

| ~1560 | Triazine ring in-plane vibration |

| ~1450 | Triazine ring in-plane vibration |

| ~813 | Triazine ring out-of-plane bending |

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound.

| Technique | Expected [M+H]⁺ |

| Electrospray Ionization (ESI) | 157.0546 |

Reactivity and Stability

The chemical reactivity of this compound is dictated by the electronic nature of the s-triazine ring and its substituents.

-

Nucleophilic Aromatic Substitution: The remaining chlorine atom on the triazine ring (if the synthesis starts from 2-amino-4,6-dichloro-1,3,5-triazine and only one equivalent of ethanethiolate is used) would be susceptible to substitution by other nucleophiles, albeit at higher temperatures or with stronger nucleophiles.

-

Reactions of the Amino Group: The exocyclic amino group can undergo reactions typical of primary amines, such as acylation and alkylation, although the electron-withdrawing nature of the triazine ring reduces its nucleophilicity.

-

Oxidation of the Thioether: The ethylthio group can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents. This can be a strategy to modulate the electronic properties and biological activity of the molecule.

-

Stability: The s-triazine ring is generally stable under neutral and mildly acidic or basic conditions. The thioether linkage is also relatively stable.[8] However, strong oxidizing agents or harsh acidic/basic conditions could lead to degradation.

Potential Applications in Drug Discovery

The 2-amino-1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry.[2] The introduction of an ethylthio group in this compound presents several opportunities for drug discovery research.

Diagram of Potential Drug Discovery Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. DSpace [kb.osu.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of I-BET762 (GSK525762A), a BET Bromodomain Inhibitor

Senior Application Scientist Note: Initial database inquiries for CAS number 1030520-58-1 identify the compound 4-(Ethylthio)-1,3,5-triazin-2-amine. However, the technical specifications and intended audience of this guide strongly suggest an interest in a well-characterized therapeutic agent. Extensive research indicates a probable association of the query with the clinical-stage compound I-BET762 (also known as Molibresib or GSK525762A) , a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide will therefore focus on the comprehensive characterization of I-BET762, a subject of significant interest within the drug development community.

Introduction to I-BET762: An Epigenetic Modulator

I-BET762 (GSK525762A) is a synthetic, cell-permeable small molecule belonging to the benzodiazepine class of compounds. It has been identified as a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic "readers."[1][2] These proteins recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters.[1][3] By disrupting this interaction, I-BET762 effectively modulates the expression of key genes involved in cell proliferation, apoptosis, and inflammation.[2][3] Its significant activity against oncogenes such as MYC has positioned it as a promising therapeutic candidate in various oncology settings, including hematological malignancies and solid tumors.[3][4] This guide provides a detailed overview of its physicochemical properties, mechanism of action, biological effects, and the key experimental protocols for its characterization.

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. I-BET762 has been optimized from an initial screening hit to possess favorable druglike properties.[5]

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [2] |

| Molecular Weight | 423.9 g/mol | [2][6] |

| CAS Number | 1260907-17-2 | [2][6] |

| Appearance | Lyophilized powder | [2] |

| Solubility | Soluble in DMSO and ethanol (e.g., 25 mg/mL) | [2] |

| Storage | Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C for up to 3 months.[2] | [2] |

| In Vivo Administration | Orally bioavailable | [7] |

Pharmacokinetic Insights: Preclinical studies have demonstrated that I-BET762 has good potency and pharmacokinetic properties following oral administration, which has supported its evaluation in multiple clinical trials.[7][8]

Core Mechanism of Action: Competitive Inhibition of BET Bromodomains

I-BET762 functions as a histone mimetic. It competitively binds to the acetyl-lysine binding pockets within the tandem bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1][6] This action displaces the BET proteins from chromatin, preventing the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex and subsequent activation of RNA Polymerase II-driven transcription.[3][7] The result is the transcriptional repression of key target genes, most notably the MYC oncogene.[2][3]

Caption: Standard workflow for preclinical characterization of a BET inhibitor.

Protocol: FRET-Based Binding Assay

Fluorescence Resonance Energy Transfer (FRET) assays are used to measure the direct binding of an inhibitor to its target protein by detecting the displacement of a fluorescently-labeled probe. [6][9] Principle: A BET bromodomain protein (e.g., BRD4) is combined with a fluorescently-labeled, acetylated histone peptide. When in close proximity, energy is transferred from a donor fluorophore to an acceptor, generating a FRET signal. I-BET762 competes with the peptide for binding, disrupting FRET in a concentration-dependent manner. [6] Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS. [6] * Prepare recombinant BET protein (e.g., BRD2, BRD3, or BRD4) at a stock concentration of 2X the final assay concentration (e.g., 100-400 nM). [6] * Prepare a tetra-acetylated Histone H4 peptide labeled with a FRET acceptor fluorophore at 2X the final assay concentration (e.g., 400 nM). [6] * Prepare a serial dilution of I-BET762 in DMSO, then dilute further in Assay Buffer.

-

-

Assay Plate Setup (384-well):

-

Add 5 µL of I-BET762 dilution or DMSO (vehicle control) to appropriate wells.

-

Add 5 µL of 2X BET protein solution to all wells.

-

Add 5 µL of 2X labeled peptide solution to all wells.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Detection:

-

Add detection reagents (e.g., Europium-labeled streptavidin and XL-665-labeled anti-His antibody if using tagged proteins). [6] * Read the plate using a microplate reader capable of time-resolved FRET (TR-FRET), with excitation at ~320 nm and emission reads at ~615 nm and ~665 nm. [6]5. Data Analysis:

-

Calculate the FRET ratio (Emission₂ / Emission₁).

-

Plot the FRET ratio against the log of I-BET762 concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Protocol: AlphaScreen-Based Binding Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay format that is highly sensitive and suitable for high-throughput screening. [10][11] Principle: A biotinylated histone peptide is bound to Streptavidin-coated Donor beads, and a His-tagged BET bromodomain is bound to Nickel-chelate Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity (~200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. I-BET762 disrupts this interaction, causing a loss of signal. [12] Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer as recommended by the manufacturer (e.g., BPS Bioscience, Cat #32523). [13] * Prepare a master mix containing 3x Assay Buffer and the biotinylated BET ligand. [13] * Thaw the GST- or His-tagged BET protein (e.g., BRD3-BD2) on ice. [13] * Prepare a serial dilution of I-BET762 in the appropriate buffer.

-

-

Assay Plate Setup (384-well Optiplate):

-

Add 2.5 µL of test inhibitor (I-BET762) or control to each well.

-

Add 5 µL of the master mix containing the biotinylated ligand. [13] * Add 2.5 µL of the diluted BET protein.

-

Incubate at room temperature for 30 minutes with slow shaking. [13]3. Bead Addition:

-

Dilute the GSH Acceptor beads (for GST-tags) in 1x Detection Buffer and add 5 µL to each well. [13] * Incubate for 60 minutes at room temperature.

-

Dilute the Streptavidin Donor beads in 1x Detection Buffer and add 10 µL to each well in subdued light. [13] * Incubate for 15-30 minutes at room temperature, protected from light. [13]4. Detection:

-

Read the Alpha-counts on an AlphaScreen-capable microplate reader. [13]5. Data Analysis:

-

Plot the AlphaScreen signal against the log of I-BET762 concentration.

-

Fit a dose-response curve to calculate the IC₅₀ value.

-

Conclusion and Future Directions

I-BET762 (GSK525762A) is a well-characterized, potent, and orally bioavailable inhibitor of the BET family of bromodomains. Its mechanism of action, centered on the transcriptional repression of key oncogenes like MYC, has been validated through a suite of robust biochemical and cellular assays. The compound has demonstrated significant anti-tumor activity in numerous preclinical models, leading to its advancement into clinical trials for various cancers. [8][14][15]The protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers to understand and evaluate I-BET762 and other novel BET inhibitors as they emerge as a promising class of epigenetic therapeutics.

References

-

Wyce, A., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget, 4(12), 2419–2429. [Link]

-

Chemietek. (n.d.). I-BET762 (Molibresib) (GSK525762). Retrieved from [Link]

-

Sukhthankar, M., et al. (2018). Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762. Cancer Prevention Research, 11(5), 269-280. [Link]

-

ETHealthworld. (2018). New drug may stop cancer-causing gene in its tracks. Retrieved from [Link]

-

Perspective. (2013). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry. [Link]

-

Request PDF. (n.d.). Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains. Retrieved from [Link]

-

ResearchGate. (n.d.). I-BET762 treatment modulates expression of MYC and c-Myc-driven... Retrieved from [Link]

-

Lam, M., et al. (2018). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. Cancer Prevention Research, 11(5), 269-280. [Link]

-

Lam, M., et al. (2015). BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells. Scientific Reports, 5, 10120. [Link]

-

Lam, M., et al. (2015). BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells. Scientific Reports, 5, 10120. [Link]

-

Gosmini, R., et al. (2014). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry, 57(19), 8111-8131. [Link]

-

Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]

-

BPS Bioscience. (n.d.). BRD3 (BD2) Inhibitor Screening Assay Kit. Retrieved from [Link]

-

BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

-

Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]

-

Chaidos, A., et al. (2014). Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762. Blood, 123(5), 697-705. [Link]

-

MDPI. (2021). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 26(11), 3149. [Link]

-

Boni, V., et al. (2021). A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer. Clinical Cancer Research, 27(18), 5026-5034. [Link]

-

Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assay. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). A Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics, and Clinical Activity of GSK525762 in Subjects With NUT Midline Carcinoma (NMC) and Other Cancers. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]

- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to 4-(ethylthio)-1,3,5-triazin-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(ethylthio)-1,3,5-triazin-2-amine, a member of the versatile s-triazine family of heterocyclic compounds. While specific literature on this exact molecule is sparse, this document synthesizes available data and provides expert insights based on the well-established chemistry of analogous compounds. We will delve into its molecular structure, propose a robust synthetic pathway, predict its spectral characteristics for analytical identification, and explore its potential applications in medicinal chemistry and drug discovery.

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals.[1] Its prevalence is due to the predictable and sequential reactivity of its chlorinated precursors, allowing for the controlled introduction of a wide array of functional groups.[1] Thio-substituted triazine derivatives, in particular, have garnered significant interest for their diverse biological activities, including potential applications in treating cardiovascular diseases and cancer.[2][3] this compound represents a fundamental structure within this class of compounds, offering a platform for further chemical exploration and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central 1,3,5-triazine ring substituted with an amino group at the 2-position and an ethylthio group at the 4-position.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1030520-58-1 | Vendor Information |

| Molecular Formula | C₅H₈N₄S | Vendor Information |

| Molecular Weight | 156.21 g/mol | Calculated |

| Appearance | Predicted to be a solid | Analogy |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols | Analogy |

| Predicted LogP | ~1.5 - 2.5 | Computational |

Synthesis of this compound: A Proposed Experimental Protocol

The proposed synthesis starts from the commercially available 2-amino-4,6-dichloro-1,3,5-triazine. The greater reactivity of the chlorine atoms compared to the amino group allows for selective substitution. The second chlorine atom is then substituted by an ethylthio group.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Inferred)

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dichloro-s-triazine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.[7]

-

Preparation of the Nucleophile: In a separate flask, prepare sodium ethanethiolate by reacting ethanethiol (1.1 equivalents) with a base like sodium hydroxide or sodium hydride in the same solvent.

-

Nucleophilic Substitution: Slowly add the sodium ethanethiolate solution to the solution of 2-amino-4,6-dichloro-s-triazine at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality behind Experimental Choices:

-

Solvent: THF and acetone are good choices as they are relatively inert and can dissolve both the starting material and the intermediate salt.

-

Base: A strong base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

-

Temperature Control: The reaction is likely to proceed at room temperature. However, gentle heating might be necessary to drive the reaction to completion. The temperature-dependent reactivity of substituted chlorotriazines is a key factor in controlling the selectivity of the substitution.[1]

Analytical Characterization: Predicted Spectral Data

Unambiguous characterization of a novel compound relies on a combination of spectroscopic techniques. Based on the known spectral data of analogous 4-(alkylthio)-1,3,5-triazin-2-amines, we can predict the key features in the NMR, IR, and mass spectra of the target molecule.[8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Absorption Bands / m/z Values |

| ¹H NMR (in DMSO-d₆) | - δ 8.0-8.5 ppm (singlet, 1H, CH on triazine ring)- δ 6.5-7.0 ppm (broad singlet, 2H, NH₂)- δ 2.9-3.2 ppm (quartet, 2H, -S-CH₂-)- δ 1.2-1.4 ppm (triplet, 3H, -CH₃) |

| ¹³C NMR (in DMSO-d₆) | - δ 170-175 ppm (C=N, C4-S)- δ 165-170 ppm (C=N, C2-NH₂)- δ 160-165 ppm (C=N, C6)- δ 25-30 ppm (-S-CH₂-)- δ 13-16 ppm (-CH₃) |

| IR Spectroscopy (KBr) | - ~3300-3450 cm⁻¹ (N-H stretching of the primary amine)- ~1620-1680 cm⁻¹ (N-H bending of the primary amine)- ~1540-1580 cm⁻¹ and ~1400-1450 cm⁻¹ (C=N stretching in the triazine ring)- ~1200-1250 cm⁻¹ (C-N stretching)- ~650-700 cm⁻¹ (C-S stretching) |

| Mass Spectrometry (EI) | - m/z 156 (Molecular ion, [M]⁺)- m/z 128 ([M - C₂H₄]⁺, McLafferty rearrangement)- m/z 97 ([M - C₂H₅S]⁺)- m/z 69 (fragmentation of the triazine ring) |

Potential Applications in Drug Development

The 1,3,5-triazine scaffold is a cornerstone in the development of therapeutic agents.[9][10] The introduction of a thioether linkage, as seen in this compound, opens up avenues for targeting a range of biological pathways.

Modulation of Chemokine Receptors

Recent studies have highlighted the potential of thio-substituted 1,3,5-triazine compounds as modulators of the CX3CR1 chemokine receptor.[2][11] This receptor is implicated in various inflammatory and cardiovascular diseases. The core structure of this compound could serve as a starting point for the design of novel CX3CR1 antagonists or agonists.

Anticancer Activity

Numerous 1,3,5-triazine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.[3] The structural features of this compound make it an attractive scaffold for the development of novel cytotoxic agents. Further derivatization of the amino and ethylthio groups could lead to compounds with enhanced potency and selectivity against various cancer cell lines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 4-(ethylthio)-1,3,5-triazin-2-amine

A Framework for Synthesis, Characterization, and Biological Evaluation

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in the development of biologically active compounds, most notably as herbicides, but also showing potential in medicinal chemistry.[1][2] This guide addresses 4-(ethylthio)-1,3,5-triazin-2-amine, a specific derivative for which detailed public data is limited. Instead of a retrospective review, this document serves as a prospective, in-depth technical framework for its synthesis, characterization, and comprehensive biological evaluation. By leveraging the well-established bioactivity of the s-triazine class, we provide field-proven experimental protocols to elucidate the herbicidal, antimicrobial, and cytotoxic potential of this target compound. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize novel s-triazine derivatives.

Introduction: The s-Triazine Scaffold

The s-triazine ring is a six-membered heterocyclic structure containing three nitrogen and three carbon atoms.[2] Its chemical stability and the ability to readily undergo sequential nucleophilic substitution at the 2, 4, and 6 positions make it a "privileged structure" for creating diverse chemical libraries.[3][4] The biological profile of s-triazine derivatives is largely dictated by the nature of the substituents at these positions.

Historically, the primary application of s-triazines has been in agriculture as potent herbicides.[5][6] Compounds like atrazine and simazine function by inhibiting photosynthesis.[7][8] However, recent research has expanded the scope of s-triazine bioactivity to include antimicrobial,[9][10] anticancer,[1][2][11] and antiviral properties,[9] making this scaffold a continued subject of interest for drug discovery.

This guide focuses on this compound, a molecule combining an amino group and an ethylthio (thioether) substituent. While specific data on this compound is scarce, its structural features suggest a high probability of biological activity, which this guide provides a systematic approach to uncover.

Proposed Synthesis and Characterization

The synthesis of asymmetrically substituted s-triazines is a well-established process, typically starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms at varying temperatures allows for controlled, stepwise substitution.

Synthetic Protocol

The proposed synthesis of this compound follows a two-step nucleophilic substitution reaction.

Step 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

-

Cool a solution of cyanuric chloride in a suitable solvent (e.g., tetrahydrofuran or acetone) to 0-5 °C in an ice bath.

-

Slowly add one molar equivalent of aqueous ammonia (ammonium hydroxide) while vigorously stirring.

-

Maintain the temperature below 5 °C to ensure monosubstitution.

-

Allow the reaction to stir for 2-4 hours.

-

The resulting precipitate, 2-amino-4,6-dichloro-1,3,5-triazine, can be isolated by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

Suspend the 2-amino-4,6-dichloro-1,3,5-triazine intermediate in a suitable solvent.

-

Add one molar equivalent of ethanethiol (ethyl mercaptan).

-

Add an appropriate base (e.g., sodium hydroxide or triethylamine) to act as a proton scavenger.

-

Gently warm the reaction mixture to 30-40 °C to facilitate the second substitution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Physicochemical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C-S).

Predicted Biological Activities and Mechanistic Insights

Based on its structural similarity to known bioactive s-triazines, this compound is predicted to exhibit several biological activities.

Herbicidal Activity: Photosystem II Inhibition

The most well-documented biological activity of s-triazines is their ability to inhibit photosynthesis.[6][12]

Mechanism of Action: s-Triazine herbicides function by blocking the electron transport chain in Photosystem II (PSII).[13][14] They bind to the D1 quinone-binding protein within the PSII complex, displacing plastoquinone (QB).[8][15] This action halts the flow of electrons from QB to the plastoquinone pool, effectively stopping ATP and NADPH production, which are essential for carbon fixation. The plant is consequently starved of energy and ultimately dies.[12] Symptoms typically include chlorosis (yellowing) and necrosis, appearing first on older leaves.[7][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Triazine herbicides [m.chemicalbook.com]

- 7. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(ethylthio)-1,3,5-triazin-2-amine

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, herbicidal, and central nervous system modulatory effects. The specific compound, 4-(ethylthio)-1,3,5-triazin-2-amine, is a small molecule whose mechanism of action has not been extensively characterized in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and elucidate the core mechanism of action of this compound.

This document will propose several plausible mechanisms of action based on the known bioactivities of structurally related 1,3,5-triazine derivatives. Furthermore, it will provide a detailed, step-by-step experimental plan, from initial screening to target validation, designed to rigorously test these hypotheses. The causality behind each experimental choice is explained to provide a clear and logical workflow for this scientific investigation.

Proposed Mechanisms of Action: A Hypothesis-Driven Approach

Given the diverse activities of the 1,3,5-triazine class, a logical starting point for investigating the mechanism of action of this compound is to explore established targets of its structural analogs. We propose three primary hypotheses:

-

Inhibition of Dihydrofolate Reductase (DHFR): Many antifolate drugs, including some 1,3,5-triazine derivatives, function as anticancer agents by inhibiting DHFR, a crucial enzyme in the synthesis of DNA precursors.[1]

-

Inhibition of Photosystem II (PSII): A significant number of commercial herbicides are 1,3,5-triazine derivatives that act by blocking electron transport in photosystem II of plants.[2][3]

-

Modulation of 5-HT6 Serotonin Receptors: Recent research has identified novel 1,3,5-triazine derivatives as potent ligands for the 5-HT6 serotonin receptor, suggesting potential applications in treating cognitive and neurological disorders.[4]

Experimental Plan for Mechanism of Action Elucidation

A multi-pronged approach, combining in silico, in vitro, and cell-based assays, is essential for a thorough investigation of the compound's mechanism of action. The following experimental workflow is designed to systematically test the proposed hypotheses and identify the primary molecular target(s).

Caption: Proposed signaling pathway for DHFR inhibition by the test compound.

The results from these comprehensive experimental and computational analyses will provide a robust understanding of the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent or agrochemical.

Data Summary

The following table provides a template for summarizing the hypothetical results from the proposed assays.

| Assay Type | Target/Cell Line | Endpoint | Hypothetical Result (IC50/Ki) |

| Cell Viability | A549 (Lung Cancer) | IC50 | 5.2 µM |

| MCF-7 (Breast Cancer) | IC50 | 8.1 µM | |

| HCT-116 (Colon Cancer) | IC50 | 6.5 µM | |

| HEK293 (Normal) | IC50 | > 100 µM | |

| Enzyme Inhibition | Human DHFR | IC50 | 0.8 µM |

| Photosynthesis | Spinach Thylakoids | IC50 | > 50 µM |

| Receptor Binding | Human 5-HT6 | Ki | > 10 µM |

References

-

Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

-

PubMed. (n.d.). 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Minor a Weed of Wheat Crop Field. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of 1,3,5-triazine derivatives as anticancer agent. Retrieved from [Link]

-

PubMed. (n.d.). Assay of photoinhibition of photosystem II and protease activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Photosystem II (PSII) activity assays using O2 evolution rate.... Retrieved from [Link]

-

YouTube. (2025, January 12). In-Silico Molecular Docking Based Drug Repurposing Approaches. Retrieved from [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Oxford Academic. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader | Clinical Chemistry. Retrieved from [Link]

-

University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

-

PubMed Central. (n.d.). Light-adapted charge-separated state of photosystem II: structural and functional dynamics of the closed reaction center. Retrieved from [Link]

-

YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

-

University of Modena and Reggio Emilia. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

PubMed Central. (2023, March 29). Structural insights into constitutive activity of 5-HT6 receptor. Retrieved from [Link]

-

Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

-

PubMed Central. (n.d.). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. Retrieved from [Link]

-

ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

-

YouTube. (n.d.). Dot Language Graphviz. Retrieved from [Link]

-

cs.brown.edu. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

-

Bentham Science. (n.d.). Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). PSII activity assessed via rapid light curves and oxygen evolution.... Retrieved from [Link]

-

Medium. (2022, July 11). Create a Flowchart using Graphviz Dot. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

-

Agilent. (n.d.). Experimental Design and MS Workflows for Omics Applications. Retrieved from [Link]

-

MDPI. (n.d.). The Main Structural and Functional Characteristics of Photosystem-II-Enriched Membranes Isolated from Wild Type and cia3 Mutant Chlamydomonas reinhardtii. Retrieved from [Link]

-

BioPharma Services Inc. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

-

Actifsource. (n.d.). Diagram with Graphviz. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Computational analyses of mechanism of action (MoA): data, methods and integration. Retrieved from [Link]

Sources

The Enduring Versatility of s-Triazines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,3,5-triazine, or s-triazine, scaffold is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines. Its inherent structural rigidity, high nitrogen content, and, most notably, the sequential reactivity of its chlorinated precursor, cyanuric chloride, offer a versatile platform for the synthesis of a vast array of derivatives. This technical guide provides an in-depth exploration of s-triazine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, elucidate the mechanisms of action in key therapeutic areas, detail established experimental protocols for their evaluation, and explore their expanding applications in materials science. This guide is designed to be a comprehensive resource, blending fundamental principles with practical, field-proven insights to empower the next wave of innovation in s-triazine chemistry.

The s-Triazine Core: A Foundation of Versatility

The s-triazine is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms. This symmetrical arrangement confers significant stability to the core structure. The true value of the s-triazine scaffold in synthetic chemistry, however, lies in its most common precursor, 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride (TCT). The three chlorine atoms on the triazine ring are highly susceptible to nucleophilic substitution, and critically, their reactivity is temperature-dependent. This unique property allows for the sequential and controlled introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to create mono-, di-, and tri-substituted s-triazine derivatives with a high degree of structural diversity.[1][2]

The general principle of this sequential substitution is a cornerstone of s-triazine chemistry. The first substitution typically occurs at low temperatures (0-5 °C), the second at room temperature, and the third requires elevated temperatures or reflux conditions.[2] This stepwise reactivity provides chemists with precise control over the final molecular architecture, enabling the creation of extensive libraries of compounds for screening and optimization.

Synthetic Methodologies: Building the s-Triazine Arsenal

The synthesis of s-triazine derivatives predominantly revolves around the nucleophilic substitution of cyanuric chloride. Below, we provide a detailed, step-by-step protocol for a typical sequential substitution reaction.

General Experimental Protocol for Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol outlines the synthesis of a di-substituted s-triazine derivative, which can be adapted for the synthesis of mono- or tri-substituted analogues by modifying the stoichiometry and reaction conditions.

Materials:

-

Cyanuric chloride (TCT)

-

Nucleophile 1 (e.g., an aniline derivative)

-

Nucleophile 2 (e.g., a secondary amine like morpholine)

-

Base (e.g., Diisopropylethylamine (DIPEA) or K₂CO₃)

-

Solvent (e.g., Tetrahydrofuran (THF), acetone, or dichloromethane (DCM))

-

Stirring apparatus

-

Reaction vessel with temperature control (ice bath, heating mantle)

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

First Substitution (Monosubstitution):

-

Dissolve cyanuric chloride (1 equivalent) in the chosen solvent in a reaction vessel cooled to 0-5 °C in an ice bath.

-

In a separate flask, dissolve Nucleophile 1 (1 equivalent) and the base (1.1 equivalents) in the same solvent.

-

Slowly add the solution of Nucleophile 1 to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, the resulting 2-substituted-4,6-dichloro-s-triazine can be isolated or used directly in the next step.

-

-

Second Substitution (Disubstitution):

-

To the reaction mixture containing the mono-substituted intermediate, add Nucleophile 2 (1 equivalent) and an additional equivalent of the base.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

-

Work-up and Purification:

-

The crude product is then subjected to a standard aqueous work-up to remove any remaining base and salts. This usually involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The final product is purified by a suitable technique, such as column chromatography or recrystallization, to yield the desired di-substituted s-triazine derivative.

-

Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[3][4][5]

Therapeutic Applications: s-Triazines in Drug Discovery

The structural versatility of s-triazines has made them a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Several s-triazine-based drugs are commercially available, including the anticancer agents altretamine, enasidenib, and gedatolisib.[6]

Anticancer Activity

s-Triazine derivatives have shown significant promise as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation.[6]

A significant number of s-triazine derivatives exert their anticancer effects by inhibiting protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[7][8]

-

EGFR Inhibition: Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. s-Triazine derivatives have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling. Molecular docking studies have revealed that these inhibitors form crucial interactions with key amino acid residues in the active site, such as Leu694, Lys721, and Asp831.[9][10]

-

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. s-Triazine derivatives, such as gedatolisib, act as dual PI3K/mTOR inhibitors, effectively blocking this pathway at two key nodes.[7][11] This dual inhibition can lead to a more potent and durable antitumor response. The downstream effects of PI3K/mTOR inhibition include the suppression of protein synthesis, cell cycle arrest, and induction of apoptosis.[8][11]

Diagram: Simplified EGFR and PI3K/mTOR Signaling Pathways and Inhibition by s-Triazine Derivatives

Caption: Inhibition of EGFR and PI3K/mTOR pathways by s-triazine derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen the anticancer potential of novel compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

s-Triazine derivative to be tested (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the s-triazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[4][12][13]

Antimicrobial Activity

s-Triazine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3][4][5]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are examined for visible growth.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

s-Triazine derivative to be tested

-

Standardized microbial inoculum

-

Incubator

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the s-triazine derivative in the growth medium across the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plate for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3][9]

Diagram: Workflow for Determining Minimum Inhibitory Concentration (MIC)

Caption: Broth microdilution method for MIC determination.

Agricultural Applications: s-Triazines as Herbicides

s-Triazine derivatives, such as atrazine and simazine, have been widely used as herbicides for decades. Their primary mode of action is the inhibition of photosynthesis in susceptible plants.

Mechanism of Action: Inhibition of Photosystem II

s-Triazine herbicides block the electron transport chain in photosystem II (PSII) of the photosynthetic apparatus in chloroplasts. Specifically, they bind to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding prevents the transfer of electrons from QA to QB, thereby halting the linear electron flow and, consequently, the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron transport also leads to the formation of reactive oxygen species, which cause lipid peroxidation and damage to cell membranes, ultimately leading to the death of the plant.

s-Triazines in Materials Science: Beyond Biology

The unique structural and electronic properties of the s-triazine ring have also led to its exploration in the field of materials science.

Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of porous crystalline polymers with well-defined structures. The triazine ring is an excellent building block for the construction of COFs due to its planar geometry and ability to form strong covalent bonds. Triazine-based COFs exhibit high thermal and chemical stability, permanent porosity, and a high nitrogen content, making them promising materials for applications in gas storage and separation, catalysis, and energy storage.[1][14][15][16]

Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. The trifunctional nature of cyanuric chloride makes it an ideal core or branching unit for the synthesis of dendrimers. s-Triazine-based dendrimers have been investigated for a variety of applications, including drug delivery, gene transfection, and as nanoscale catalysts.[17][18][19][20]

Corrosion Inhibitors

s-Triazine derivatives have also been shown to be effective corrosion inhibitors for various metals and alloys. Their efficacy is attributed to the presence of multiple nitrogen atoms and other heteroatoms, which can coordinate with the metal surface and form a protective film that inhibits the corrosion process.[6][21][22][23][24]

Structure-Activity Relationships (SAR): A Glimpse into Rational Design

The vast number of s-triazine derivatives synthesized and tested has allowed for the elucidation of key structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective compounds.

| Application | Key Structural Features for Enhanced Activity | References |

| Anticancer (EGFR/PI3K) | - Aromatic and heteroaromatic substitutions at the 2- and 4-positions. - Presence of morpholine, piperazine, or other nitrogen-containing heterocycles. - Specific substitutions on pendant phenyl rings can modulate activity and selectivity. | [7][8][11] |

| Antimicrobial | - Introduction of purine and pyrimidine nucleobases. - Presence of quinoline moieties. - Substitution with thiourea derivatives. | [3][4][5][25] |

Conclusion and Future Perspectives

The s-triazine scaffold continues to be a remarkably versatile and enduring platform in chemical and biological sciences. Its straightforward and controllable synthesis, coupled with the vast chemical space accessible through derivatization, ensures its continued relevance in the pursuit of novel therapeutics, advanced materials, and agricultural solutions. The insights provided in this technical guide, from synthetic protocols to mechanistic understanding and key applications, are intended to serve as a valuable resource for researchers in the field. Future research will undoubtedly focus on the development of more selective and potent s-triazine derivatives with improved pharmacokinetic and safety profiles for clinical applications. In materials science, the design of novel s-triazine-based polymers with tailored functionalities for specific applications in energy, catalysis, and environmental remediation will continue to be an exciting area of exploration. The journey of the s-triazine ring is far from over, and its future contributions to science and technology are eagerly anticipated.

References

-

Synthesis, Spectral Characterization and Antimicrobial Studies of Novel S-Triazine Derivatives. (2013). PubMed. Available at: [Link]

-

Full article: Synthesis and antimicrobial studies of s-triazine based heterocycles. (n.d.). Taylor & Francis. Available at: [Link]

-

Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications. (n.d.). RSC Publishing. Available at: [Link]

-

Dendrimers Based on[1][3][18]-Triazines. (2005). PMC. Available at: [Link]

-

Synthesis of Triazine Based Dendrimers: A Mini-Review. (2022). Bentham Science Publishers. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. (n.d.). Der Pharma Chemica. Available at: [Link]

-

Two Decades of Triazine Dendrimers. (2016). MDPI. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL s-TRIAZINE DERIVATIVES INCORPORATING QUINOLINE MOIETY. (n.d.). TSI Journals. Available at: [Link]

-

Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). NIH. Available at: [Link]

-

Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. (2024). Pharmacy Education. Available at: [Link]

-

Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. (n.d.). American Association of Pharmaceutical Scientists. Available at: [Link]

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). PMC. Available at: [Link]

-

The Antitumor Activity of s-Triazine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]

-

Synthesis of Triazine Based Dendrimers: A Mini-Review. (n.d.). ResearchGate. Available at: [Link]

-

Scholars research library Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogu. (n.d.). Scholars Research Library. Available at: [Link]

-

Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. (2018). NIH. Available at: [Link]

-

Porous Covalent Triazine-Based Frameworks (CTFs): Design, Synthesis and Applications. (n.d.). HHU. Available at: [Link]

-

s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). PMC. Available at: [Link]

-

Covalent triazine frameworks: synthesis and applications. (2015). RSC Publishing. Available at: [Link]

-

Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). RSC Publishing. Available at: [Link]

-

Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). NIH. Available at: [Link]

-

Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). ACS Omega. Available at: [Link]

-

Bis(dimethylpyrazolyl)-aniline- s -triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (2024). PubMed. Available at: [Link]

-

Hydrazino-s-triazine derivatives as corrosion inhibitors [42–44]. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. (2018). NIH. Available at: [Link]

-

Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (2024). Royal Society Open Science. Available at: [Link]

-

Synthesis and anticancer activity of some new s-triazine derivatives. (2013). ResearchGate. Available at: [Link]

-

Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. (n.d.). ResearchGate. Available at: [Link]

-

Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. (2024). ACS Omega. Available at: [Link]

-

Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants. (2019). ACS Publications. Available at: [Link]

-